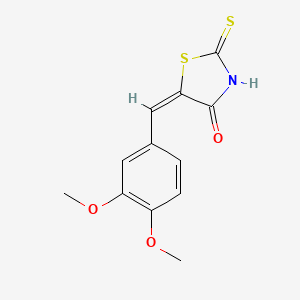![molecular formula C14H14ClF3N2O3 B2696102 ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate CAS No. 1424657-26-0](/img/structure/B2696102.png)
ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance with the molecular formula C9H10ClNO2 . It’s used in various scientific research and has been mentioned in several peer-reviewed papers .
Synthesis Analysis
The synthesis of this compound involves a cascade reaction . This protocol can be used in the synthesis of a wide variety of quinolizines and quinolizinium salts .Molecular Structure Analysis
The molecular structure of this compound includes a chloropyridinyl group, a trifluoroethyl group, and an acetate group . The molecular weight of this compound is 199.64 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 199.64 . More specific physical and chemical properties like melting point, boiling point, and density are not mentioned in the search results .Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound is a crucial intermediate in the synthesis of various organic molecules. Its applications in chemical reactions demonstrate the versatility and importance of this compound in the development of new synthetic routes and methodologies. For instance, it is utilized in the preparation of γ-oxo-acrylates, highlighting its role in selective reactions and the formation of enaminone esters, which are further transformed into valuable chemical entities through reduction and elimination processes (Manfredini, 1988).
Material Science and Surface Modification
In material science, this compound contributes to the modification of surfaces, such as the chlorination of styrene–butadiene rubber (SBR), to improve adhesion properties. This illustrates its utility in enhancing the performance and durability of materials, which is critical in various industrial applications (Romero-Sánchez et al., 2000).
Biochemical Research
While explicit applications in biochemical research are not directly mentioned in the available literature, the chemical reactions and modifications involving ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate pave the way for the synthesis of bioactive molecules. These synthetic routes can lead to the development of compounds with potential therapeutic applications, as seen in various synthetic pathways that yield bioactive pyrrolidines and pyridines, which are often explored for their biological activities (Honey et al., 2012).
Analytical and Computational Studies
The compound's structure and properties also facilitate analytical and computational studies, such as crystal structure determination, FT-IR, FT-Raman, and NMR spectroscopy. These studies provide insights into the molecular characteristics and potential reactivity of the compound, which is essential for designing new materials and drugs (Prasanth et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-[3-(2-chloropyridin-4-yl)prop-2-enoyl-(2,2,2-trifluoroethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N2O3/c1-2-23-13(22)8-20(9-14(16,17)18)12(21)4-3-10-5-6-19-11(15)7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURBZYVZGZGQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(F)(F)F)C(=O)C=CC1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

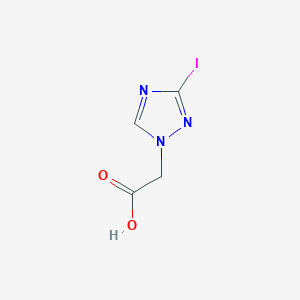
![(E)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696022.png)
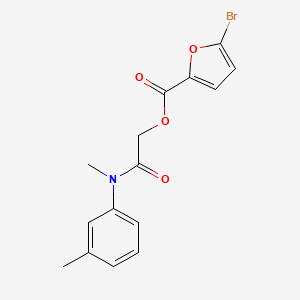

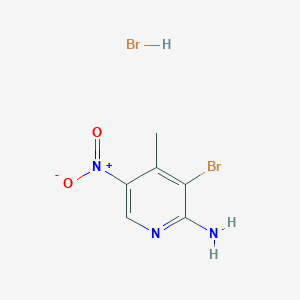

![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)

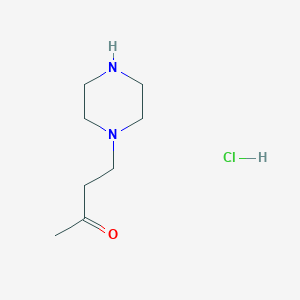

![3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B2696038.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2696039.png)
![2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2696040.png)
